N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of difluoromethoxy groups attached to phenyl rings and a triazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the difluoromethoxy-substituted phenyl intermediates. These intermediates are then subjected to a series of reactions to form the triazole ring and the carboxamide group. Common synthetic routes include:
Nucleophilic Substitution:
Cyclization: Formation of the triazole ring via cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Amidation: Introduction of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and membrane integrity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar difluoromethoxy groups but different structural features.
Other Triazole Derivatives: Compounds with triazole rings and various substituents, such as fluconazole and itraconazole.
Uniqueness
N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of difluoromethoxy groups and triazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12F4N4O3 |
---|---|
Molecular Weight |
396.30 g/mol |
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H12F4N4O3/c18-16(19)27-12-6-4-11(5-7-12)25-9-22-14(24-25)15(26)23-10-2-1-3-13(8-10)28-17(20)21/h1-9,16-17H,(H,23,26) |
InChI Key |
IMEGVOAUEWBJFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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